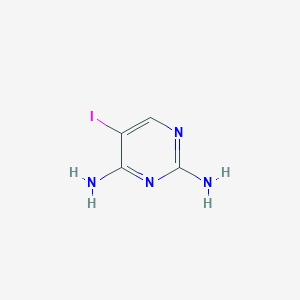

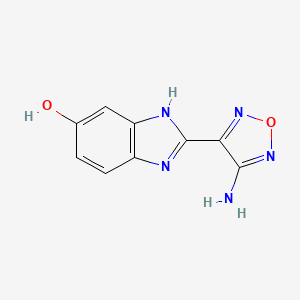

![molecular formula C21H17N3O B2937518 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide CAS No. 434293-86-4](/img/structure/B2937518.png)

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide” is a benzimidazole derivative. Benzimidazole derivatives have been found to be allosteric activators of human glucokinase . They have shown significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves the preparation and assessment of N-benzimidazol-2yl substituted benzamide analogues . The derivatives synthesized, compounds 2 and 7, strongly increased the catalytic action of glucokinase (GK) in vitro .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is planar . The benzimidazole cores of the molecules are planar . In the crystal, they are arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are complex and involve various interactions. For instance, two C▬H…N hydrogen bonds link B molecules only, forming centrosymmetric dimers with R22 (8) ring motifs .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their planar structure and the presence of hydrogen bonds and π-π interactions . These properties contribute to their stability and reactivity .Applications De Recherche Scientifique

Anticancer Research

Benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide, have shown potential in anticancer research. Studies suggest that the introduction of nitrogen-containing rings in the benzimidazole structure can enhance cytotoxic effects on cancer cell lines such as human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) . These compounds may inhibit cancer cell proliferation, offering a promising avenue for developing new chemotherapeutic agents.

Material Science

In the realm of materials science, benzimidazole derivatives are explored for their semiconductor properties. They are used as n-type dopants in organic thin-film transistors (OTFTs) and solar cells. The electron-donating properties of these compounds make them suitable for enhancing the conductivity and performance of semiconductor-based polymers in electronic devices .

Environmental Science

Benzimidazole compounds have been studied for their role in environmental science, particularly in the development of organic electronics. Their stability and conductive properties are beneficial in creating more environmentally friendly electronic components, which are crucial for reducing electronic waste and promoting sustainable technology .

Analytical Chemistry

In analytical chemistry, the structural properties of benzimidazole derivatives are of interest. X-ray crystallography studies have revealed that these compounds can form stable crystal structures with specific hydrogen bonding patterns, which could be useful in designing analytical reagents and sensors .

Agriculture

Benzimidazole derivatives have applications in agriculture as well. They exhibit antifungal activities, which can be leveraged to protect crops against fungal pathogens. Compounds like N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide could be developed into fungicides to improve crop yield and resistance to diseases .

Biochemistry

In biochemistry, the benzimidazole core is significant due to its presence in various biologically active molecules. It plays a crucial role in the study of biochemical pathways and the development of biochemical reagents. The pharmacological activities associated with benzimidazole derivatives, such as antimicrobial and antiviral properties, are also of great interest in biochemical research .

Mécanisme D'action

Target of Action

The primary target of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .

Mode of Action

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site, causing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of GK . Molecular docking investigations predict that these derivatives show appreciable H-bond interactions with Arg63 residue of GK .

Biochemical Pathways

The activation of glucokinase can have several downstream effects. As a key regulator of carbohydrate metabolism, glucokinase phosphorylates glucose to produce glucose-6-phosphate, the first step in most glucose metabolism pathways. This leads to increased glycolysis and glycogen synthesis, and decreased glucose production in the liver .

Pharmacokinetics

Benzimidazole derivatives are generally well-absorbed with good bioavailability

Result of Action

The activation of glucokinase by N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide leads to a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type-2 diabetes .

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-14-9-11-15(12-10-14)21(25)22-17-6-4-5-16(13-17)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDKKMZJXNWLED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

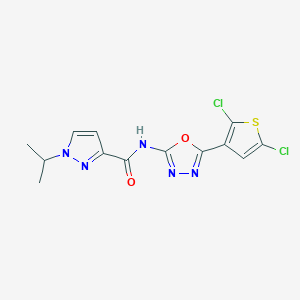

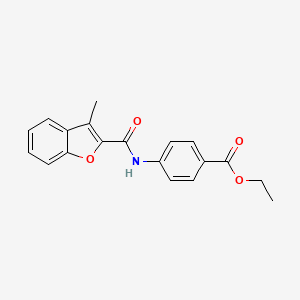

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2937436.png)

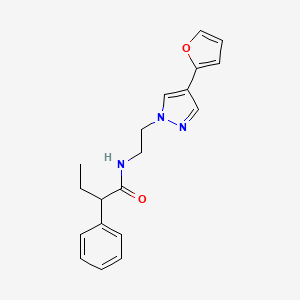

![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2937438.png)

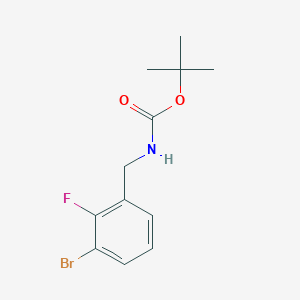

![2-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2937444.png)

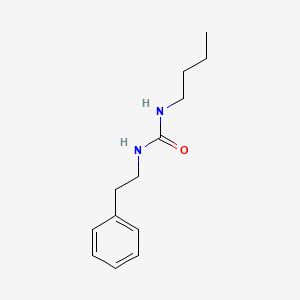

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2937447.png)

![(NE)-N-(1-imidazo[2,1-b][1,3]thiazol-5-ylethylidene)hydroxylamine](/img/structure/B2937455.png)

![Methyl 5-cyano-6-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2937457.png)

![N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2937458.png)